molecular formula C18H19N5O2S B5635455 1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide

1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide

Cat. No. B5635455
M. Wt: 369.4 g/mol
InChI Key: DHVKJMBUHLGEOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives and sulfonamides often involves complex reactions that yield significant insights into chemical behaviors and structural modifications. For example, studies have shown the rearrangement of serine and threonine-based sulfonamides to yield chiral pyrrolidin-3-ones, indicating the versatility of sulfonamide reactions under specific conditions (Králová et al., 2019). Additionally, the synthesis of derivatives from cyanomethanesulfonyl chloride illustrates the potential for generating diverse sulfonamide-based compounds through nucleophilic addition and cyclization reactions (Winterwerber et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including cyclohexanecarboxylic acid compounds, has been elucidated through crystallographic studies. These analyses reveal the significance of the orientation of pyridine/phenyl and triazole rings in determining the molecule's properties and potential for hydrogen bonding (Mazur et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazole derivatives involves various transformations, including cyclopropanations and reactions with amines to yield novel sulfonamide compounds. These processes showcase the reactivity of the triazole ring and its potential for creating complex heterocyclic systems with varied biological activities (Davies et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds in different environments. Studies on related 1,2,4-triazole derivatives highlight the importance of solvate formation and the impact of molecular orientation on the crystalline state and stability (Mazur et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to undergo specific reactions, define the utility and potential applications of these compounds. Investigations into the cycloaddition reactions and the synthesis of pyrazoles using vinyl sulfones as acetylene equivalents provide insights into the versatility and reactivity of the triazole and sulfonamide moieties (Vasin et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing pyridine and 1,2,4-triazole rings are used for their antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicine. This could include testing its activity against various diseases and optimizing its properties for use as a drug .

properties

IUPAC Name

1-[4-(3-cyclopropyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-19-26(24,25)12-13-5-9-15(10-6-13)23-18(16-4-2-3-11-20-16)21-17(22-23)14-7-8-14/h2-6,9-11,14,19H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVKJMBUHLGEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)N2C(=NC(=N2)C3CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide

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